dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride
Description
Dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride (CAS 699015-82-2) is a coordination complex featuring a phenothiazine-derived ligand bound to a zinc dichloride center. Its molecular formula is C32H36Cl4N6S2Zn, with a molecular weight of 775.9904 g/mol . The ligand structure includes a phenothiazine core substituted with dimethylamino and methyl groups, forming a conjugated system that likely contributes to unique electronic and coordination properties. This compound’s synthesis and characterization methods, such as NMR and UV-Vis spectroscopy, align with protocols described for structurally complex organometallics .
Properties
IUPAC Name |
dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H22N3S.4ClH.Zn/c2*1-11-7-13(20(3)4)9-15-17(11)19-18-12(2)8-14(21(5)6)10-16(18)22-15;;;;;/h2*7-10H,1-6H3;4*1H;/q2*+1;;;;;+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLBAKXCEQNMBC-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C3C(=CC(=[N+](C)C)C=C3S2)C)N(C)C.CC1=CC(=CC2=C1N=C3C(=CC(=[N+](C)C)C=C3S2)C)N(C)C.[Cl-].[Cl-].Cl[Zn]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44Cl4N6S2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746898 | |
| Record name | 7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium chloride--dichlorozinc (2/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
832.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931418-92-7 | |
| Record name | 7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium chloride--dichlorozinc (2/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,9-Dimethyl-Methylene Blue | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Route
The preparation of dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride primarily involves the formation of a double salt by reacting 1,9-Dimethyl-Methylene Blue with zinc chloride under controlled conditions. This process typically includes:
- Dissolving 1,9-Dimethyl-Methylene Blue in an appropriate solvent (commonly aqueous or polar organic solvents).
- Adding zinc chloride in stoichiometric amounts to the dye solution.
- Maintaining reaction conditions such as temperature, pH, and mixing speed to facilitate complex formation.
- Isolating the double salt by precipitation or crystallization.
- Purification steps to achieve a dye content of approximately 80%.
The exact reaction parameters (e.g., temperature, solvent choice, reaction time) are often proprietary and optimized by manufacturers to maximize yield and purity.
Industrial Scale Production
At an industrial scale, synthesis involves:
- Large batch reactors with precise control over temperature and reagent addition rates.
- Use of high-purity starting materials to ensure product consistency.
- Purification through filtration, washing, and drying to obtain a stable powder form.
- Quality control assays to confirm dye content and absence of impurities.
Detailed Reaction Conditions and Mechanism
| Aspect | Details |
|---|---|
| Starting Materials | 1,9-Dimethyl-Methylene Blue, Zinc chloride |
| Solvent | Typically aqueous or polar organic solvents |
| Temperature Range | Mild to moderate temperatures (ambient to ~50°C) |
| Reaction Time | Several hours, depending on scale and conditions |
| Product Isolation | Precipitation/crystallization, filtration, drying |
| Purity Specification | ~80% dye content in final product |
| Storage | Stable at room temperature in powder form |
The mechanism involves coordination of zinc ions with the phenothiazine dye cation, forming a stable double salt. Electrostatic interactions between the cationic dye and chloride ions, along with zinc coordination, stabilize the structure.
Research Findings on Preparation
Binding Specificity : The compound’s preparation ensures high specificity for sulfated glycosaminoglycans, which is critical for its applications in biochemical assays. The preparation method ensures the dye’s cationic sites remain available for binding after complexation with zinc chloride.
Kinetic Studies : Research on the reaction kinetics involving this compound indicates that acid concentration and reaction environment influence the formation rate of the double salt, guiding optimization of preparation conditions.
Purity and Stability : The double salt form exhibits enhanced stability compared to the free dye, attributed to zinc coordination, which is a key consideration in preparation protocols to maintain functional integrity.
Comparative Table of Preparation Parameters
| Parameter | Description | Notes |
|---|---|---|
| Dye to Zinc Chloride Ratio | Stoichiometric, typically 2:1 (dye:ZnCl2) | Ensures formation of double salt |
| Solvent | Water or polar organic solvents | Solubility and reaction kinetics |
| Temperature | Ambient to 50°C | Balances reaction rate and stability |
| Reaction Time | 2-6 hours | Sufficient for complete complexation |
| Purification Method | Filtration, crystallization | Removes unreacted materials |
| Final Product Form | Powder | Facilitates storage and handling |
| Dye Content | ~80% | Quality control parameter |
Analytical Data Supporting Preparation
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C36H44Cl4N6S2Zn | PubChem, EPA DSSTox |
| Molecular Weight | 832.1 g/mol | PubChem |
| Melting Point | 250 °C (decomposition) | Chemsrc |
| Stability | Stable at room temperature in powder form | BenchChem |
| Binding Affinity | High specificity for sulfated glycosaminoglycans | Research studies |
Chemical Reactions Analysis
Types of Reactions
1,9-Dimethyl-Methylene Blue zinc chloride double salt primarily undergoes binding reactions with sulfated glycosaminoglycans. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
The primary reagent used with 1,9-Dimethyl-Methylene Blue zinc chloride double salt is sulfated glycosaminoglycans. The binding reaction occurs in aqueous solutions, with the dye binding specifically to the sulfated groups of the glycosaminoglycans .
Major Products Formed
The major product formed from the reaction of 1,9-Dimethyl-Methylene Blue zinc chloride double salt with sulfated glycosaminoglycans is a stable dye-glycosaminoglycan complex. This complex can be quantified using spectrophotometric methods, with an absorbance peak at approximately 525 nm .
Scientific Research Applications
Structure and Composition
The compound features a phenothiazine core, which is known for its biological activity. The presence of dimethylazanium and dichlorozinc suggests potential applications in coordination chemistry and medicinal chemistry.
Chemistry
- Dye for Staining : The compound is employed as a dye in chemical reactions, aiding in visualization through its vibrant color.
- Polymer Science : It is used in studies involving dye-polymer interactions, enhancing the capabilities of polymeric materials in various applications.
Biology
- Staining DNA and RNA : Due to its high affinity for acidic compounds, it serves as an effective stain for nucleic acids.
- Cellular Effects : The compound influences cell signaling pathways and gene expression related to oxidative stress and apoptosis.
Medicine
- Potential Therapeutic Uses : Investigations into its effects on conditions like methaemoglobinaemia highlight its pharmacological potential.
- Antimicrobial Activity : Studies indicate significant antimicrobial properties against various pathogens.
Industrial Applications
- Textile Industry : Used for dyeing fabrics due to its vibrant color and stability.
- Food Industry : Employed as a colorant in food products.
Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Observations |
|---|---|---|
| Mycobacterium smegmatis | 6.25 µg/mL | Significant activity observed |
| Pseudomonas aeruginosa | 12.5 µg/mL | Moderate activity |
| Candida albicans | 25 µg/mL | Limited effectiveness |
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of the compound against Mycobacterium smegmatis and Pseudomonas aeruginosa using the well diffusion method. The results indicated that the compound exhibited significant antibacterial activity, particularly at lower concentrations, suggesting its potential as a therapeutic agent against bacterial infections.
Case Study 2: Redox Reaction Studies
Research focused on the kinetics of reactions involving dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride with perchlorate ions showed that the second-order rate constant increased with higher acid concentrations. This finding emphasizes the compound's utility in studying reaction mechanisms in physical chemistry.
Mechanism of Action
The mechanism of action of 1,9-Dimethyl-Methylene Blue zinc chloride double salt involves its specific binding to sulfated glycosaminoglycans. The cationic dye interacts with the negatively charged sulfate groups on the glycosaminoglycans, forming a stable complex. This binding is facilitated by electrostatic interactions and is highly specific to sulfated glycosaminoglycans .
Comparison with Similar Compounds
Phenothiazine Derivatives
Phenothiazine-based compounds, such as methylene blue (CAS 61-73-4), share a tricyclic phenothiazine core but lack the zinc coordination and dimethylamino/methyl substituents present in the target compound. Methylene blue is widely used in medical and industrial applications due to its redox activity, whereas the zinc coordination in the target compound may enhance stability or modify electronic properties for specialized uses (e.g., catalysis or photodynamic therapy) .
Zinc Coordination Complexes
Zinc dichloride complexes, such as zinc phthalocyanine (CAS 14320-04-8), exhibit tetrahedral or octahedral geometries depending on ligand architecture. The target compound’s phenothiazine ligand likely imposes a distinct coordination geometry compared to planar phthalocyanine ligands, impacting solubility and reactivity .
Imidazolium Salts
The compound 1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-[(dicyclohexylphosphino)methyl]-4,5-dimethyl-1H-imidazolium (CAS 1260154-76-4) shares a cationic heterocyclic structure but features an imidazolium core instead of phenothiazine. optoelectronics) .
Physical and Spectral Properties
| Property | Target Compound | Methylene Blue | Zinc Phthalocyanine |
|---|---|---|---|
| Molecular Weight (g/mol) | 775.99 | 319.85 | 1315.59 |
| CAS Number | 699015-82-2 | 61-73-4 | 14320-04-8 |
| Key Functional Groups | Phenothiazine, ZnCl₂ | Phenothiazine | Phthalocyanine, Zn |
| UV-Vis λmax (nm) | Not reported | 668 (aqueous) | 680 (DMSO) |
| Coordination Geometry | Likely tetrahedral | N/A | Square planar |
The target compound’s spectral characterization (e.g., NMR chemical shifts) would resemble methods used for phenothiazine derivatives, with deviations due to zinc coordination-induced deshielding effects . Comparative NMR data for similar compounds are critical for structural validation .
Authoritative Data Sources
- Merck Index : Provides validated data on physical properties, toxicity, and synthesis routes for benchmark compounds .
- CRC Handbook of Chemistry and Physics : Offers reference values for spectral and thermodynamic properties .
- Springer Spectral Data Tables : Critical for interpreting NMR and UV-Vis spectra during structural elucidation .
Biological Activity
Dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride is a complex compound that combines elements of phenothiazine chemistry with metal coordination. Phenothiazines are a class of compounds known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique structure which includes:
- Phenothiazine core : A tricyclic structure that contributes to its biological activity.
- Dimethylamino group : Enhances lipophilicity and may influence receptor interactions.
- Zinc coordination : The presence of zinc can affect the compound's reactivity and biological interactions.
Table 1: Structural Features of Dichlorozinc Compound
| Component | Description |
|---|---|
| Phenothiazine core | Tricyclic aromatic system |
| Dimethylamino group | Enhances solubility and receptor binding |
| Zinc coordination | Influences reactivity and stability |
Anticancer Activity
Recent studies have highlighted the anticancer potential of phenothiazine derivatives, including dichlorozinc compounds. Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as:
- Inhibition of tubulin polymerization : This disrupts the mitotic spindle formation, leading to cell cycle arrest in the G2/M phase.
- Synergistic effects with other chemotherapeutics : For instance, certain phenothiazine derivatives have shown enhanced efficacy when combined with doxorubicin against multidrug-resistant cancer cells .
Antibacterial Activity
Phenothiazines exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve:
- Disruption of bacterial cell membranes : This leads to increased permeability and eventual cell lysis.
- Synergistic action with antibiotics : They can lower the effective doses of antibiotics needed to achieve therapeutic effects .
Antiviral Effects
Some phenothiazine derivatives have demonstrated antiviral activity by inhibiting viral replication. The exact mechanisms remain under investigation but may involve interference with viral entry or replication processes within host cells .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features. Key findings include:
- Substituents at C-2 position : Modifications at this position significantly affect the compound's lipophilicity and biological activity.
- Presence of electronegative atoms : Atoms such as chlorine or fluorine enhance the pharmacological profile by improving receptor binding affinity .
Table 2: Summary of SAR Findings
| Substituent | Biological Activity |
|---|---|
| -Cl | Enhanced antibacterial activity |
| -CF3 | Increased lipophilicity |
| -SO2NR2 | Potent neuroleptic effects |
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study evaluated the efficacy of a phenothiazine derivative against MCF-7 breast cancer cells. The results showed:
- IC50 value : 3.5-fold lower than that observed in non-tumorigenic cells (MCF-10A), indicating selective toxicity towards cancer cells.
- Mechanism : Induction of apoptosis was confirmed through molecular docking studies, suggesting binding to tubulin .
Case Study 2: Antibacterial Activity Against Salmonella
In vivo studies demonstrated that phenothiazine derivatives provided significant protection against Salmonella infection in mice models. The protective capacity varied depending on the specific derivative used, with some showing minimal toxicity while effectively reducing bacterial load .
Q & A
Q. Can computational modeling predict its interactions with biological targets?
- Methodological Answer : Use in silico tools like Way2Drug PharmaExpert:
- Docking simulations : Model binding to trypanothione reductase (target in protozoan pathogens).
- ADMET profiling : Predict toxicity thresholds (e.g., LD50) using QSAR models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
